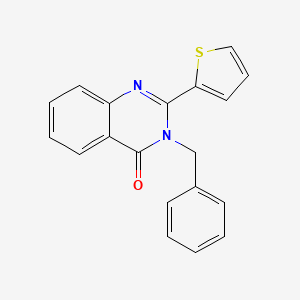

3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclocondensation of anthranilic acid amides with various aldehydes or isothiocyanates in the presence of catalysts or under specific conditions such as ultrasonic irradiation or using deep eutectic solvents. For instance, the synthesis process might include reacting anthranilic acid with benzoyl chlorides in the presence of catalysts like silica-supported Preyssler nanoparticles, offering a green, reusable, and efficient method for the formation of quinazolinone derivatives (Heravi et al., 2009).

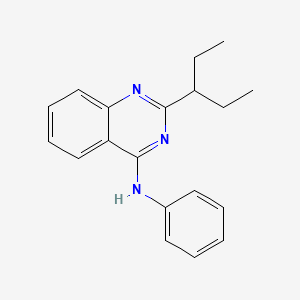

Molecular Structure Analysis

The molecular structure of 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone and related compounds can be characterized using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and properties.

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, including cyclocondensations, cross-dehydrogenative couplings, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives with potential biological activities. The presence of the quinazolinone core allows for regioselective reactions, such as lithiation, enabling the synthesis of more complex quinazolinones with diverse functional groups (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The introduction of substituents like benzyl and thienyl groups can affect these properties, potentially improving the compound's pharmaceutical applicability by altering its solubility and stability.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including the ability to form hydrogen bonds and participate in π-π interactions, which can be analyzed through techniques like Hirshfeld surface analysis. These interactions are crucial for the biological activity of quinazolinones, as they can influence the compound's binding affinity to biological targets (Hussain et al., 2020).

Aplicaciones Científicas De Investigación

Antitumor Activity

3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed promising results against various cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents. The use of molecular modeling and QSAR techniques has helped in understanding the pharmacophoric requirements for these derivatives as antitumor agents, highlighting their significance in medicinal chemistry research for cancer treatment (Al-Obaid et al., 2009).

Antiviral Bioactivities

Quinazolinone derivatives have also been explored for their antiviral properties. The synthesis of various 4(3H)-quinazolinone derivatives and their evaluation against different viruses demonstrated moderate to good antiviral activity. This suggests that these compounds could serve as a basis for the development of new antiviral agents, potentially offering new therapeutic options for viral infections (Gao et al., 2007).

Antimicrobial Activity

In addition to their antitumor and antiviral activities, quinazolinone derivatives have shown effectiveness against various bacterial and fungal pathogens. The synthesis of novel quinazolinone compounds and their subsequent testing against a range of microbes indicated both antibacterial and antifungal activities. This broad spectrum of antimicrobial activity positions 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives as potential lead compounds for developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Jatav et al., 2006).

Propiedades

IUPAC Name |

3-benzyl-2-thiophen-2-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-15-9-4-5-10-16(15)20-18(17-11-6-12-23-17)21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKUAUHUSFSUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)

![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)